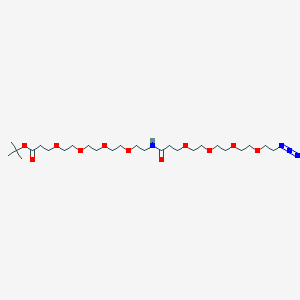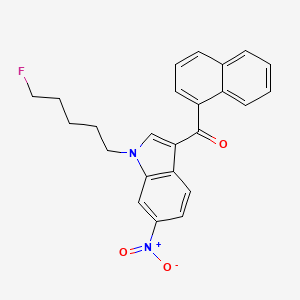
Azido-Amido-PEG8-t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-Amido-PEG8-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, an amido group, and a t-butyl ester group. This compound is widely used in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules .
Applications De Recherche Scientifique
Azido-Amido-PEG8-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, nucleotides, and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-Amido-PEG8-t-butyl ester typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves the reaction of polyethylene glycol (PEG) with an amine to form an amido-PEG derivative.
Azidation: The amido-PEG derivative is then reacted with sodium azide (NaN3) to introduce the azide group.
Esterification: Finally, the compound is esterified with t-butyl alcohol in the presence of an acid catalyst to form the t-butyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-Amido-PEG8-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Nucleophilic Substitution: The azide group can act as a nucleophile in substitution reactions, replacing leaving groups such as halides.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Sodium Azide (NaN3):
Reducing Agents: Such as LiAlH4 or hydrogen gas with a palladium catalyst for the reduction of the azide group.
Major Products
Triazoles: Formed from click chemistry reactions.
Primary Amines: Formed from the reduction of the azide group.
Mécanisme D'action
The mechanism of action of Azido-Amido-PEG8-t-butyl ester primarily involves its reactivity in click chemistry. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is facilitated by copper catalysts and occurs under mild conditions, making it suitable for use in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG1-NHS ester: A shorter PEG chain with similar click chemistry applications.
Azido-PEG3-NHS ester: Another PEG derivative with a shorter chain length.
Mal-amido-PEG8-acid: Contains a maleimide group and a terminal carboxylic acid, used for similar bioconjugation applications.
Uniqueness
Azido-Amido-PEG8-t-butyl ester is unique due to its longer PEG chain, which enhances its solubility and biocompatibility. The presence of the t-butyl ester group also provides additional stability and reactivity, making it a versatile reagent in various chemical and biological applications .
Propriétés
Formule moléculaire |
C26H50N4O11 |
|---|---|
Poids moléculaire |
594.7 |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H50N4O11/c1-26(2,3)41-25(32)5-9-34-13-17-38-21-22-39-18-14-35-10-6-28-24(31)4-8-33-12-16-37-20-23-40-19-15-36-11-7-29-30-27/h4-23H2,1-3H3,(H,28,31) |
Clé InChI |
GNQSEVYXBSAATE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azido-Amido-PEG8-t-butyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




